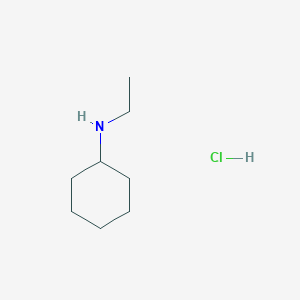

N-ethylcyclohexanamine hydrochloride

Description

Contextualization within Amine Chemistry and Cyclic Systems

N-Ethylcyclohexanamine hydrochloride is classified as a secondary alicyclic amine. wikipedia.org Its chemical behavior is largely defined by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics to the molecule. nih.gov The structure consists of a cyclohexane (B81311) ring bonded to an ethylamino group (-NH-CH₂CH₃). The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.

The basicity of N-ethylcyclohexanamine is a key property. The presence of the cyclohexyl and ethyl groups, which are electron-donating alkyl groups, increases the electron density on the nitrogen atom through a positive inductive effect. nih.govunodc.org This makes the lone pair more available for donation to a proton, rendering N-ethylcyclohexanamine a stronger base than ammonia. rsc.org Its basicity is comparable to other secondary amines like piperidine (B6355638) but is significantly greater than aromatic amines such as aniline, where the nitrogen's lone pair is delocalized into the benzene (B151609) ring, reducing its availability. nih.gov

The cyclic nature of the cyclohexyl group introduces specific stereochemical considerations. The cyclohexane ring typically exists in a chair conformation to minimize steric strain. The ethylamino substituent can occupy either an axial or equatorial position, with the equatorial position being generally more stable due to reduced steric hindrance. This conformational preference can influence the molecule's reactivity and its interactions with other molecules.

Below is a table summarizing the key chemical and physical properties of the free base, N-Ethylcyclohexanamine.

| Property | Value |

| IUPAC Name | N-ethylcyclohexanamine |

| CAS Number | 5459-93-8 |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Boiling Point | 164 °C |

| Appearance | Clear colorless to pale yellow liquid |

| Solubility | Slightly soluble in water; soluble in alcohol and ether |

This data is for the free base form, N-Ethylcyclohexanamine. nih.govmolport.com

Historical Perspectives on the Study of N-Substituted Cyclohexanamines

The study of cyclohexylamine (B46788) and its derivatives has a history rooted in the broader development of industrial and medicinal chemistry. Cyclohexylamine itself can be produced through the hydrogenation of aniline. mdpi.com Early research into N-substituted cyclohexanamines was often driven by the search for new materials with useful industrial properties. For instance, a 1937 patent described the creation of various cyclohexylamine derivatives for applications such as wetting, dispersing, and emulsifying agents. google.com

The field of medicinal chemistry also saw the exploration of cyclohexylamine derivatives. Arylcyclohexylamines, a related class of compounds, were investigated for their anesthetic properties in the mid-20th century. nih.gov While N-ethylcyclohexanamine is an aliphatic, not an aromatic, cyclohexylamine, the historical interest in modifying the cyclohexylamine structure for biological activity set a precedent for the investigation of a wide range of N-substituted derivatives.

In more recent decades, the focus has shifted towards the synthesis of functionalized cyclohexylamine derivatives for various research applications, including the development of novel bioactive compounds. rsc.org The synthesis of N-ethylcyclohexanamine is commonly achieved through the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723), a well-established synthetic route. epa.gov

Significance of this compound as a Research Scaffold

This compound serves as a valuable research scaffold in synthetic and medicinal chemistry. A "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for further investigation. The N-ethylcyclohexanamine structure is useful in this regard due to its combination of a reactive secondary amine group and a conformationally defined cyclic system.

Researchers have utilized the cyclohexylamine moiety as a building block for creating more complex molecules with specific biological activities. For example, derivatives of cyclohexylamine have been investigated for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative properties. researchgate.net The ethyl group on the nitrogen can be readily replaced or the amine can be further functionalized to explore structure-activity relationships.

The use of N-ethylcyclohexanamine as an intermediate in the production of herbicides and pharmaceuticals highlights its role as a precursor to more complex, functional molecules. nih.gov In a research context, this translates to its use as a starting material for the synthesis of novel compounds with potential therapeutic applications. The straightforward synthesis of N-ethylcyclohexanamine and the reactivity of its secondary amine group make it an accessible and versatile scaffold for the development of new chemical entities. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylcyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-9-8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHBXSSYUNZEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976769 | |

| Record name | N-Ethylcyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-98-6 | |

| Record name | Cyclohexylamine, N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061278986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylcyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Ethylcyclohexanamine Hydrochloride

The creation of this compound primarily begins with the synthesis of the free base, N-ethylcyclohexanamine, which is subsequently treated with hydrochloric acid. The most prevalent methods for forming the amine are reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly efficient and common method for synthesizing amines. wikipedia.org This process involves the conversion of a carbonyl group, typically a ketone or an aldehyde, into an amine through an intermediate imine. wikipedia.org

For the synthesis of N-ethylcyclohexanamine, two primary reductive amination routes are possible:

Route 1: The reaction of cyclohexanone (B45756) with ethylamine (B1201723). chegg.com

Route 2: The reaction of N-cyclohexyliminoethane (an imine formed from acetaldehyde and cyclohexylamine) with a reducing agent.

The more direct and commonly cited approach is the reaction between cyclohexanone and a primary amine, ethylamine. chegg.compearson.com The reaction proceeds in two main stages within a single pot:

Imine Formation: Cyclohexanone reacts with ethylamine in a condensation reaction, typically under weakly acidic conditions, to form an N-cyclohexylideneethanamine (an imine) intermediate. study.com

Reduction: The imine intermediate is then reduced to the final secondary amine, N-ethylcyclohexanamine. This reduction is performed in situ without isolating the imine. wikipedia.org

Various reducing agents can be employed for this second step. Common choices include hydride reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel. wikipedia.orgpearson.commdpi.com Sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the imine in the presence of the starting ketone. pearson.com

Table 1: Reagents for Reductive Amination of Cyclohexanone

| Starting Material | Reagent | Reducing Agent | Product |

|---|---|---|---|

| Cyclohexanone | Ethylamine (CH₃CH₂NH₂) | Sodium Cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | N-Ethylcyclohexanamine |

Nucleophilic Substitution Approaches

Amines can also be synthesized via nucleophilic substitution reactions, where an amine or an alkyl halide acts as the nucleophile. libretexts.org For N-ethylcyclohexanamine, this can be approached in two ways:

Ethylamine as the Nucleophile: Ethylamine can react with a cyclohexyl derivative containing a good leaving group, such as bromocyclohexane. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon atom of bromocyclohexane, displacing the bromide ion. pearson.com

Cyclohexylamine (B46788) as the Nucleophile: Alternatively, cyclohexylamine can be used as the nucleophile to attack an ethyl halide, such as bromoethane.

A significant drawback of this method is the potential for over-alkylation. chemguide.co.uk The product, N-ethylcyclohexanamine, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine (N,N-diethylcyclohexylamine) and subsequently a quaternary ammonium (B1175870) salt (N,N,N-triethylcyclohexylammonium bromide). chemguide.co.uk To favor the formation of the desired secondary amine, a large excess of the starting amine (ethylamine or cyclohexylamine) is typically used. chemguide.co.uk

Considerations in Salt Formation and Isolation

Once the free base, N-ethylcyclohexanamine, is synthesized and purified, it is converted into its hydrochloride salt. This is a straightforward acid-base reaction. youtube.com

The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton (H⁺) from a strong acid like hydrochloric acid (HCl). spectroscopyonline.compearson.com This reaction forms the N-ethylcyclohexylammonium cation and a chloride anion, resulting in the ionic salt, this compound. spectroscopyonline.com

Reaction: C₆H₁₁NH(CH₂CH₃) + HCl → [C₆H₁₁NH₂(CH₂CH₃)]⁺Cl⁻

The formation of the hydrochloride salt serves several purposes. It often converts the liquid amine into a more stable, crystalline solid, which is easier to handle, purify, and store. youtube.comreddit.com The ionic nature of the salt also typically increases its water solubility compared to the free base. bartleby.com

Isolation of the salt is usually achieved by precipitation. The free amine is dissolved in a suitable organic solvent in which the hydrochloride salt has low solubility. A solution of HCl (either aqueous or dissolved in an organic solvent like diethyl ether or isopropanol) is then added, causing the salt to precipitate out of the solution. reddit.com The solid product is then collected by filtration and dried. Challenges in this step can include the formation of an oil instead of a solid or the product being hygroscopic (readily absorbing moisture from the air), which can complicate handling. reddit.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While N-ethylcyclohexanamine itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing specific stereoisomers of its chiral derivatives (e.g., those with substituents on the cyclohexane (B81311) ring). Such synthesis aims to produce a single enantiomer or diastereomer from a prochiral starting material.

Chiral Induction Methods in Synthesis

Asymmetric synthesis methods can be employed to directly form a specific enantiomer of a chiral N-ethylcyclohexanamine derivative. One of the most effective strategies is asymmetric reductive amination. wikipedia.org This can be achieved by:

Using a Chiral Catalyst: The hydrogenation step of the reductive amination is performed in the presence of a chiral metal catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Using a Chiral Auxiliary: A chiral auxiliary is temporarily attached to the amine or ketone, directing the reaction to proceed with a specific stereochemical outcome. The auxiliary is removed after the desired stereocenter has been set.

These methods are crucial in pharmaceutical synthesis, where often only one enantiomer of a drug is therapeutically active.

Resolution Techniques for Optically Active Forms

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves:

Reaction with a Resolving Agent: The racemic amine is reacted with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Separation of Diastereomers: Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. One diastereomeric salt will typically crystallize out of a solution more readily than the other.

Liberation of the Enantiomer: After the diastereomeric salts are separated, the desired pure enantiomer of the amine is recovered by adding a base to neutralize the chiral acid, thus liberating the free amine. wikipedia.org

Another method is enzymatic resolution, where a lipase enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer to be separated from the newly formed amide. google.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Carboxylic Acid |

| (-)-Mandelic Acid | Chiral Carboxylic Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |

| (-)-Malic Acid | Chiral Carboxylic Acid |

Biocatalytic Approaches to N-Ethylcyclohexanamine Synthesis

The biocatalytic synthesis of N-ethylcyclohexanamine represents a greener alternative to traditional chemical methods, primarily utilizing enzymes such as imine reductases (IREDs) and transaminases (TAs). These enzymatic approaches offer high selectivity and operate under mild reaction conditions.

Reductive amination of cyclohexanone with ethylamine is a key biocatalytic route to N-ethylcyclohexanamine. Imine reductases (IREDs), also known as reductive aminases (RedAms), are particularly effective in catalyzing this transformation. These NADPH-dependent enzymes facilitate both the formation of the intermediate imine from cyclohexanone and ethylamine and its subsequent reduction to the final amine product. acs.org The reaction proceeds with high conversion rates, and a toolbox of RedAm enzymes allows for the synthesis of various N-substituted cyclohexylamines. nih.gov Studies have shown that a range of alkylamines, including ethylamine, are well-tolerated by these enzymes. acs.org

Transaminases (TAs) offer another biocatalytic pathway. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. For the synthesis of N-ethylcyclohexanamine, a transaminase could potentially be used to aminate cyclohexanone, followed by an N-ethylation step. However, direct reductive amination using IREDs is a more direct and commonly explored biocatalytic route. researchgate.net The efficiency of these biocatalytic systems can be influenced by factors such as enzyme loading, substrate and amine concentrations, pH, and temperature.

| Enzyme Class | Substrates | Key Features |

| Imine Reductases (IREDs)/Reductive Aminases (RedAms) | Cyclohexanone, Ethylamine | High conversion, direct one-step synthesis |

| Transaminases (TAs) | Cyclohexanone, Amine Donor | High stereoselectivity, requires subsequent N-alkylation |

Novel Synthetic Methodologies for this compound

Recent research has focused on developing novel synthetic methodologies for this compound that are more efficient, sustainable, and rapid than traditional methods.

Development of Efficient and Sustainable Synthesis Protocols

The development of efficient and sustainable synthesis protocols for this compound is a key area of research, focusing on green chemistry principles. One-pot synthesis and the use of heterogeneous catalysts are prominent strategies. Catalytic reductive amination of cyclohexanone with ethylamine using catalysts like rhodium or platinum on a carbon support (Rh/C or Pt/C) has shown high conversion and selectivity. nih.gov These protocols often utilize milder reaction conditions and aim to minimize waste generation. The use of bimetallic catalysts, such as Rh-Ni, has also been explored to enhance catalytic activity and reduce the reliance on expensive noble metals. mdpi.com

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of N-ethylcyclohexanamine. This technique significantly reduces reaction times compared to conventional heating methods. In the context of reductive amination, microwave irradiation can expedite the reaction between cyclohexanone and ethylamine in the presence of a suitable reducing agent and catalyst. nih.govchemistrysteps.com

Studies have demonstrated that microwave-assisted reductive amination can be effectively carried out using heterogeneous catalysts like Rh/C and Pt/C. nih.govchemistrysteps.com This combination of microwave heating and heterogeneous catalysis offers a synergistic effect, leading to rapid and efficient synthesis with high product yields. For example, a reaction that might take several hours under conventional heating can often be completed in a matter of minutes to a few hours using microwave irradiation. nih.govchemistrysteps.com This rapid heating also helps in minimizing the formation of byproducts, leading to cleaner reaction profiles.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes to a few hours nih.govchemistrysteps.com |

| Energy Consumption | High | Low |

| Byproduct Formation | Can be significant | Often reduced |

| Yield | Variable | Often high nih.govchemistrysteps.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Research in this area focuses on the kinetics of the reaction and the identification of key intermediates and transition states.

Identification of Key Intermediates and Transition States

The reaction between cyclohexanone and ethylamine proceeds through a hemiaminal intermediate, which then dehydrates to form an enamine or an iminium ion. chemistrysteps.commasterorganicchemistry.com The iminium ion is a key electrophilic intermediate that is subsequently reduced by a hydride source to yield N-ethylcyclohexanamine. masterorganicchemistry.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect and characterize these transient intermediates. Computational chemistry methods, such as density functional theory (DFT) calculations, are also valuable tools for modeling the reaction pathway, identifying transition state structures, and calculating their corresponding activation energies. This combined experimental and theoretical approach provides a detailed picture of the reaction mechanism at a molecular level, facilitating the rational design of more efficient catalysts and reaction conditions. The final step in the synthesis of the hydrochloride salt involves the reaction of the N-ethylcyclohexanamine base with hydrochloric acid.

Chemical Reactivity and Transformation Studies

N-Ethylcyclohexanamine Hydrochloride as a Nucleophilic Reagent

The application of this compound as a nucleophile typically requires the in-situ generation of the free amine, N-ethylcyclohexanamine, through the addition of a base. This deprotonation step is crucial for the nitrogen's lone pair to become available for reaction with electrophiles.

The formation of amides from this compound necessitates its reaction with a carboxylic acid or its derivatives, such as acyl chlorides. The direct reaction with a carboxylic acid is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated, most commonly by converting it into an acyl chloride.

The reaction of the liberated N-ethylcyclohexanamine with an acyl chloride, such as benzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted amide. libretexts.orgdoubtnut.com An external base, often a tertiary amine like triethylamine (B128534) or pyridine, is required to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. commonorganicchemistry.comchemistrysteps.com

Table 1: Representative Amidation Reaction of N-Ethylcyclohexanamine

| Acyl Chloride | Amine | Base | Solvent | Product |

| Benzoyl Chloride | N-Ethylcyclohexanamine | Triethylamine | Dichloromethane | N-cyclohexyl-N-ethylbenzamide |

This table illustrates a typical reaction setup. The N-ethylcyclohexanamine would be generated in situ from its hydrochloride salt by the addition of the base.

The mechanism involves the nucleophilic attack of the nitrogen atom of N-ethylcyclohexanamine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk

Alkylation of this compound also requires the initial deprotonation to the free amine. The resulting N-ethylcyclohexanamine can then react with alkylating agents, such as alkyl halides, in a nucleophilic substitution reaction. However, the direct alkylation of secondary amines with alkyl halides can be prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. nih.govfrontiersin.org

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative alkylating agents. For instance, the reaction of N-ethylcyclohexanamine with benzyl (B1604629) chloride in the presence of a base like sodium carbonate can yield N-benzyl-N-ethylcyclohexanamine. google.com

Table 2: Illustrative Alkylation Reaction of N-Ethylcyclohexanamine

| Alkylating Agent | Amine | Base | Product |

| Benzyl Bromide | N-Ethylcyclohexanamine | Potassium Carbonate | N-benzyl-N-ethylcyclohexanamine |

This table provides a representative example. The free amine is generated from the hydrochloride salt using a base.

This compound is a key component in certain condensation reactions with carbonyl compounds, most notably the Mannich reaction. libretexts.orgadichemistry.comwikipedia.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde (B43269), and a secondary amine, often used in its hydrochloride salt form. libretexts.orgadichemistry.comwikipedia.orgbyjus.com

In this reaction, the this compound is in equilibrium with the free amine. The free amine reacts with formaldehyde to form an electrophilic iminium ion. libretexts.orgadichemistry.comwikipedia.org The active hydrogen compound, in the presence of the acidic medium provided by the amine hydrochloride, enolizes and subsequently attacks the iminium ion. adichemistry.comchemistrysteps.com This leads to the formation of a β-amino carbonyl compound, known as a Mannich base. libretexts.orgadichemistry.comwikipedia.org

A classic example is the reaction of cyclohexanone (B45756), formaldehyde, and this compound to yield 2-((ethyl(cyclohexyl)amino)methyl)cyclohexan-1-one.

Table 3: Example of a Mannich Reaction

| Ketone | Aldehyde | Amine Salt | Product (Mannich Base) |

| Cyclohexanone | Formaldehyde | This compound | 2-((ethyl(cyclohexyl)amino)methyl)cyclohexan-1-one |

This compound in Salt-Controlled Reactions

The protonation of the nitrogen atom in N-ethylcyclohexanamine to form the hydrochloride salt effectively deactivates its nucleophilicity. This allows for controlled reactions where the nucleophilicity of the amine needs to be suppressed until a specific point in the reaction sequence. The gradual release of the free amine by the addition of a base or through equilibrium shifts allows for a controlled introduction of the nucleophile into the reaction mixture.

In reactions like the Mannich reaction, the hydrochloride salt serves a dual purpose. It acts as a source of the secondary amine and also helps to maintain an acidic pH, which is necessary for the formation of the enol from the ketone component. adichemistry.com This acidic environment is crucial for the reaction to proceed efficiently.

The reactivity of this compound is governed by the acid-base equilibrium between the protonated amine (the hydrochloride salt) and the free amine. The position of this equilibrium is dependent on the pKa of the amine and the pH of the reaction medium.

The rate of proton exchange between the ammonium ion and the free amine can influence the reaction kinetics. researchgate.netijcce.ac.ir In solution, there is a dynamic equilibrium where protons are continuously exchanged between the amine and the surrounding solvent or other acidic/basic species. du.ac.in This proton transfer is a fundamental aspect of the catalytic cycle in reactions where the amine hydrochloride is involved in proton-shuttling mechanisms. The study of these dynamics, often through techniques like NMR spectroscopy, can provide insights into the reaction mechanism and the role of the hydrochloride in facilitating proton transfer steps. researchgate.netijcce.ac.iracdlabs.com

Elimination Reactions Involving N-Ethylcyclohexanamine Derivatives

Elimination reactions are fundamental transformations in organic chemistry that lead to the formation of unsaturated compounds. In the context of N-ethylcyclohexanamine derivatives, these reactions are crucial for synthesizing various cyclohexene (B86901) structures. The nature of the leaving group and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring significantly influence the reaction pathway and the resulting products.

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, resulting in the formation of an alkene. For derivatives of N-ethylcyclohexanamine, such as halo-substituted N-ethylcyclohexanamines, this reaction typically proceeds via an E2 (bimolecular elimination) mechanism. youtube.com

The E2 mechanism is a single-step concerted reaction where a strong base abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the leaving group (the α-carbon). Simultaneously, the electrons from the cleaved C-H bond move to form a pi bond between the α and β carbons, and the leaving group departs with its bonding pair of electrons. masterorganicchemistry.com

Key features of the E2 dehydrohalogenation mechanism in a substituted N-ethylcyclohexanamine are:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (halo-N-ethylcyclohexanamine derivative) and the base, exhibiting second-order kinetics.

Base: A strong, often sterically hindered base, is required to promote the E2 pathway over competing substitution reactions (SN2). Examples include alkoxides like sodium ethoxide or potassium tert-butoxide.

Stereochemistry: The mechanism has a strict stereochemical requirement. The β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. chemistrysteps.commasterorganicchemistry.com

For a hypothetical (2-chlorocyclohexyl)(ethyl)amine, the base would abstract an axial proton from either C1 or C3, provided the chlorine atom at C2 is also in an axial position. The stability of the chair conformation that places the leaving group in the required axial position is a critical factor for the reaction to proceed efficiently. chemistrysteps.com

The stereochemical outcome of elimination reactions in N-ethylcyclohexanamine derivatives is dictated by the rigid conformational constraints of the cyclohexane ring and the specific mechanism of the reaction.

E2 Elimination: As mentioned, the E2 reaction requires a trans-diaxial arrangement of the β-hydrogen and the leaving group. chemistrysteps.commasterorganicchemistry.com This requirement determines which alkene isomer is formed.

If the leaving group is on the N-ethylcyclohexanamine ring, its chair conformation must be able to place the leaving group in an axial position.

Elimination will then occur through the abstraction of a β-hydrogen that is also in an axial position. This rigid geometric constraint leads to high regioselectivity and stereospecificity. chemistrysteps.com For instance, if there are axial β-hydrogens on two different adjacent carbons, a mixture of products is possible, with the major product often being the more substituted (and more stable) alkene, in accordance with Zaitsev's rule. youtube.com

Hofmann Elimination: When the amine functionality itself is converted into a good leaving group, a different type of elimination known as the Hofmann elimination occurs. This process involves three main steps:

Exhaustive Methylation: The secondary amine, N-ethylcyclohexanamine, is treated with excess methyl iodide to form a quaternary ammonium iodide salt, N-ethyl-N,N-dimethylcyclohexanaminium iodide. wikipedia.orgbyjus.comallen.in

Anion Exchange: The iodide salt is then treated with silver oxide and water. This replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgchadsprep.com

E2 Elimination: Upon heating, the hydroxide ion acts as a base, and an E2 elimination takes place. byjus.comchadsprep.com

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product is the least substituted (and least stable) alkene. wikipedia.orgbyjus.com This outcome is attributed to the steric bulk of the quaternary ammonium leaving group (-N(CH₃)₂Et)⁺. The large size of this group makes it difficult for the base to access the more sterically hindered internal β-hydrogens. Instead, the base preferentially abstracts a proton from the least sterically hindered β-position, leading to the "Hofmann product". wikipedia.org

The stereochemistry of the Hofmann elimination also follows the anti-periplanar rule for the E2 mechanism. youtube.com

| Elimination Type | Typical Leaving Group | Base Requirement | Major Product Rule | Stereochemical Requirement |

| Dehydrohalogenation | Halogen (-Cl, -Br) | Strong, hindered | Zaitsev's Rule | Anti-periplanar (trans-diaxial) |

| Hofmann Elimination | Quaternary Amine (-NR₃⁺) | Strong (OH⁻) | Hofmann Rule | Anti-periplanar (trans-diaxial) |

Oxidation and Reduction Chemistry of the Amine Functionality

The secondary amine group in N-ethylcyclohexanamine is a key functional group that can undergo a variety of oxidation and reduction reactions.

Oxidation: The nitrogen atom in N-ethylcyclohexanamine can be oxidized to various higher oxidation states. The specific product often depends on the oxidizing agent and reaction conditions.

Oxidation to Hydroxylamines and Nitrones: Secondary amines can be oxidized to N,N-disubstituted hydroxylamines. These hydroxylamines can often be further oxidized to nitrones, which are valuable synthetic intermediates. rsc.orgchimia.ch A two-step oxidation process is typical, where the hydroxylamine (B1172632) is an intermediate species. rsc.org Catalytic systems, such as those using platinum(II) complexes with hydrogen peroxide, can mediate this transformation under mild conditions. rsc.org

Oxidation to Nitroxides: In some cases, secondary amines can be oxidized to stable nitroxyl (B88944) free radicals (nitroxides). This often requires specific reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. tandfonline.com

Dehydrogenation to Imines/Enamines: Catalytic dehydrogenation represents another form of oxidation. This process removes hydrogen from the substrate, leading to unsaturation. Bioinspired catalyst systems, such as those using 1,10-phenanthroline-5,6-dione (B1662461) and a ZnI₂ cocatalyst, can perform aerobic dehydrogenation of secondary amines to form imines or enamines. nih.govacs.org Transition metal-free methods using reagents like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) have also been developed for the dehydrogenation-driven coupling of amines with cyclohexanones. nih.gov

Electrochemical Oxidation: The electrochemical oxidation of aliphatic amines can proceed via the formation of radical cations. researchgate.netmdpi.com These reactive intermediates can then undergo further reactions, such as deprotonation, to form various products.

The following table summarizes various research findings on the oxidation of secondary amines, which are applicable to N-ethylcyclohexanamine.

| Oxidant/Catalyst System | Product(s) | Key Findings |

| H₂O₂ / Pt(II) catalyst | Nitrones (via Hydroxylamine intermediate) | Mild reaction conditions; proceeds in two steps. rsc.org |

| H₂O₂ / Sodium Tungstate | Nitroxides | Useful for generating stable free radicals. tandfonline.com |

| O₂ / 1,10-phenanthroline-5,6-dione/ZnI₂ | Imines/Enamines | Bioinspired aerobic dehydrogenation. nih.govacs.org |

| TEMPO | Imines/Enamines | Transition metal-free dehydrogenation. nih.gov |

| Manganese Dioxide (MnO₂) | N-formyl compounds, secondary amines | Oxidation of trialkylamines can cleave an alkyl group. rsc.org |

Reduction: The secondary amine functionality in N-ethylcyclohexanamine is in a reduced state and is generally stable towards common reducing agents. Therefore, "reduction" in this context often refers to the synthesis of the amine from more oxidized precursors, a process known as reductive amination.

Reductive Amination: This is a highly effective method for synthesizing secondary amines like N-ethylcyclohexanamine. masterorganicchemistry.com It typically involves a two-step process, which can often be performed in one pot:

Imine Formation: Cyclohexanone is reacted with a primary amine, ethylamine (B1201723), to form an intermediate imine (a compound with a C=N double bond).

Reduction: The imine is then reduced to the corresponding amine.

A variety of reducing agents can be used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice. masterorganicchemistry.com More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they can reduce the imine in the presence of the starting ketone or aldehyde, allowing the entire reaction to be carried out in a single step. masterorganicchemistry.comorganic-chemistry.org

This process is a cornerstone in amine synthesis, providing a controlled way to form C-N bonds and avoiding issues of over-alkylation common in other methods. masterorganicchemistry.com

Research on Derivatives and Structural Analogs

Design Principles for N-Ethylcyclohexanamine Hydrochloride Derivatives

The design of novel derivatives of this compound is guided by established principles of chemical science, focusing on how structural modifications influence molecular behavior.

Substituent Effects on Chemical Reactivity

The introduction of different chemical groups (substituents) onto the N-ethylcyclohexanamine molecule can significantly alter its chemical reactivity. The nature and position of these substituents influence the electron distribution within the molecule, which in turn affects its properties, such as basicity and nucleophilicity. ucsb.edu

Electron-donating groups (EDGs), like alkyl groups (-CH3), increase electron density, potentially making the nitrogen atom more basic and nucleophilic. Conversely, electron-withdrawing groups (EWGs), such as halogens (-Cl) or nitro groups (-NO2), decrease electron density, which can reduce the basicity of the amine. ucsb.eduyoutube.com The position of these substituents on the cyclohexyl ring also plays a role due to steric and electronic effects that can modulate reactivity. ucsb.edu

Table 1: Predicted Effects of Substituents on the Reactivity of N-Ethylcyclohexanamine

| Substituent Type | Example | Position on Cyclohexyl Ring | Predicted Effect on Nitrogen Basicity |

| Electron-Donating Group | -CH3 | Equatorial | Increase |

| Electron-Donating Group | -OCH3 | Equatorial | Increase |

| Electron-Withdrawing Group | -Cl | Equatorial | Decrease |

| Electron-Withdrawing Group | -NO2 | Equatorial | Significant Decrease |

Conformational Preferences in N-Substituted Cyclohexanamines

The three-dimensional arrangement of atoms in N-substituted cyclohexanamines, known as their conformation, is crucial to their properties. The cyclohexane (B81311) ring typically exists in a stable chair conformation to minimize steric strain. pressbooks.publibretexts.org In this conformation, substituents can be in one of two positions: axial (pointing up or down from the ring) or equatorial (pointing out from the side of the ring). libretexts.org

Generally, bulkier substituents prefer the equatorial position to avoid steric hindrance with axial hydrogen atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org For N-ethylcyclohexanamine, the N-ethyl group is the largest substituent and is therefore expected to predominantly occupy the more stable equatorial position. libretexts.orglibretexts.org

Synthetic Strategies for this compound Derivative Libraries

The creation of a diverse collection, or library, of derivatives is a cornerstone of modern chemical research. This allows for the systematic exploration of structure-activity relationships.

Parallel Synthesis and High-Throughput Approaches

Parallel synthesis techniques enable the rapid production of a large number of distinct but structurally related compounds. nih.gov This is achieved by running multiple reactions simultaneously in a grid-like format, often on a small scale. This approach allows for the efficient creation of a library of N-ethylcyclohexanamine derivatives with varied substituents. High-throughput screening methods can then be employed to quickly assess the properties of these new compounds.

Diversification at the Cyclohexyl Ring and N-Ethyl Moiety

To build a comprehensive derivative library, chemists introduce variations at different points on the N-ethylcyclohexanamine scaffold.

Diversification of the Cyclohexyl Ring: One common strategy is to use a variety of substituted cyclohexanones as starting materials. mdpi.com These can be reacted with ethylamine (B1201723) through a process called reductive amination to generate a range of derivatives with different groups on the cyclohexyl ring. chegg.comchegg.com

Diversification of the N-Ethyl Moiety: Alternatively, cyclohexanone (B45756) can be reacted with a variety of different primary amines (in place of ethylamine) to create derivatives with different N-substituents. nih.gov This allows for the exploration of how changes to the group attached to the nitrogen atom affect the molecule's properties.

Structural Elucidation and Conformational Analysis of Derivatives

Determining the precise structure and three-dimensional shape of newly synthesized derivatives is essential. A combination of analytical techniques is used for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Techniques like 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Computational Chemistry: Molecular modeling and computational methods are used to predict the most stable conformations of molecules and to analyze their electronic properties. These theoretical calculations complement experimental data and can provide valuable insights into the behavior of the derivatives.

Comparative Analysis of this compound with Other Cyclohexanamine Derivatives

The substitution of alkyl groups on the nitrogen atom of cyclohexanamine significantly influences its chemical properties, most notably its basicity. The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

Alkyl groups are electron-donating through an inductive effect (+I effect). chemistrysteps.comlibretexts.org This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia. quora.com Consequently, N-ethylcyclohexanamine is a stronger base than cyclohexanamine, which in turn is a stronger base than ammonia. quora.com

When comparing different N-alkyl substituents, the basicity generally increases with the number of alkyl groups (primary < secondary < tertiary) in the gas phase. However, in aqueous solution, the trend is more complex due to the interplay of the inductive effect, steric hindrance, and solvation effects. For primary and secondary amines, the stability of the corresponding ammonium (B1175870) cation is enhanced by hydrogen bonding with water molecules. As the number of alkyl groups increases, steric hindrance can impede solvation of the ammonium ion, which can decrease the basicity.

For a series of N-alkylcyclohexanamines (e.g., N-methyl, N-ethyl, N-propyl), the basicity is expected to be similar, with minor variations due to the subtle differences in the inductive effects and steric hindrance of the alkyl groups.

The table below provides a qualitative comparison of the basicity of some cyclohexanamine derivatives.

| Compound | N-Substituent | Relative Basicity | Reason |

| Cyclohexanamine | -H | Less basic than N-alkyl derivatives | No electron-donating alkyl group on N |

| N-Methylcyclohexanamine | -CH₃ | More basic than cyclohexanamine | +I effect of methyl group |

| N-Ethylcyclohexanamine | -CH₂CH₃ | Similar to N-methylcyclohexanamine | +I effect of ethyl group |

| N,N-Dimethylcyclohexanamine | Two -CH₃ groups | Generally more basic in gas phase, complex in solution | Increased +I effect, but also increased steric hindrance |

N-ethylcyclohexanamine itself is not chiral as it does not possess a chiral center and has a plane of symmetry. However, the introduction of a substituent on the cyclohexane ring can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). For example, N-ethyl-2-methylcyclohexanamine has two chiral centers (at C1 and C2 of the cyclohexane ring), and can therefore exist as four possible stereoisomers (two pairs of enantiomers).

The stereochemistry of these substituted cyclohexanamine derivatives is crucial as different stereoisomers can exhibit different biological activities and chemical properties. The relative orientation of the substituents (cis or trans) and their absolute configuration (R or S) define the specific stereoisomer.

In a disubstituted cyclohexane, the cis and trans isomers will have different stabilities based on the conformational preferences of the substituents to occupy equatorial positions. mvpsvktcollege.ac.in For instance, in a 1,2-disubstituted cyclohexane, the trans isomer can exist in a stable diequatorial conformation, while the cis isomer must have one axial and one equatorial substituent. libretexts.org The diequatorial conformer is generally of lower energy. scribd.com

The separation of enantiomers of chiral cyclohexanamine derivatives can be achieved using chiral chromatography techniques, which employ a chiral stationary phase to differentiate between the enantiomers.

The study of the stereochemistry of chiral amines is a significant area of research, particularly in medicinal chemistry, where the specific three-dimensional structure of a molecule is often critical for its interaction with biological targets. nih.gov

Analytical Methodologies for N Ethylcyclohexanamine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of N-ethylcyclohexanamine hydrochloride, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of the free base, N-ethylcyclohexylamine, distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet) and the cyclohexyl ring (a complex multiplet) are observed. nih.govdocbrown.info The integration of these signals, representing the relative number of protons in each environment, is used for purity assessment. For the hydrochloride salt, the proton attached to the positively charged nitrogen (N-H⁺) will be significantly deshielded and may appear as a broad signal, the position of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for N-Ethylcyclohexanamine Moiety Data based on the free base form.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | ~2.6 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.1 | Triplet | 3H |

| -CH- (cyclohexyl, attached to N) | ~2.4 | Multiplet | 1H |

| -CH₂- (cyclohexyl) | ~1.0 - 1.9 | Multiplet | 10H |

| -NH- | Variable | Broad Singlet | 1H |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also aids in identifying and quantifying the compound. nih.gov In the mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For N-ethylcyclohexanamine, the molecular weight of the free base is 127.23 g/mol . nih.govnist.gov

The ionization process also causes the molecule to break apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint, further confirming the structure. Common fragmentation pathways for N-ethylcyclohexanamine involve the loss of the ethyl group or cleavage of the cyclohexyl ring. Analysis of these fragments provides definitive structural confirmation. nist.gov

Table 2: Key Mass Spectrometry Data for N-Ethylcyclohexanamine Data obtained via Electron Ionization (EI) of the free base.

| Feature | Value |

| Molecular Weight (Free Base) | 127.23 g/mol |

| Molecular Ion (M⁺) m/z | 127 |

| Major Fragment Ion m/z | 84 |

| Other Significant Fragments m/z | 56, 44, 41 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence of its key structural features. nih.gov

The spectrum of the hydrochloride salt is distinct from that of the free base. A key feature is the presence of a broad and strong absorption band typically in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in an ammonium (B1175870) salt. researchgate.net The C-H stretching vibrations of the ethyl and cyclohexyl groups are observed as sharp peaks between 2850 and 3000 cm⁻¹. docbrown.info Additionally, C-N stretching vibrations can be found in the fingerprint region (1020-1250 cm⁻¹). docbrown.info The absence of a sharp N-H stretching band around 3300-3500 cm⁻¹ helps to confirm that the compound is in its salt form rather than the free secondary amine form.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N⁺-H Stretch | ~2400 - 2800 | Broad, Strong (Ammonium Salt) |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong, Sharp |

| C-H Bend | ~1450 - 1470 | Medium |

| C-N Stretch | ~1020 - 1250 | Medium to Weak |

Chromatographic Methods for Research Applications

Chromatographic techniques are fundamental for separating this compound from impurities or other components in a mixture, enabling both qualitative and quantitative analysis.

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. bre.com this compound itself is a non-volatile salt. Therefore, direct analysis requires a derivatization step or conversion to its more volatile free base form (N-ethylcyclohexylamine) prior to injection. This is typically achieved by neutralizing the sample with a base and extracting the free amine into an organic solvent.

Once in a suitable form, GC can effectively separate the compound from any volatile impurities. cdc.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for the assessment of purity. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and specificity. jcsp.org.pk

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the analysis of non-volatile compounds like this compound. gassnova.no A common approach is reversed-phase HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. sielc.comnih.gov

For the analysis of a basic compound like N-ethylcyclohexanamine, the mobile phase is typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid. The acid ensures that the amine remains in its protonated (cationic) form, which results in better peak shape and reproducible retention times. Detection is commonly performed using an ultraviolet (UV) detector, as the compound may have some UV absorbance at low wavelengths, or more advanced detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) for higher sensitivity and confirmation of identity. researchgate.net HPLC is the preferred method for accurate quantitative analysis and for determining the purity of the hydrochloride salt form directly.

Chiral Chromatography for Enantiomeric Excess Determination

The quantitative determination of the enantiomeric purity, or enantiomeric excess (ee), of N-ethylcyclohexanamine is crucial in stereoselective synthesis. Chiral chromatography is the benchmark technique for this purpose, separating the two enantiomers (R and S) of the chiral amine. americanpharmaceuticalreview.commdpi.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common modalities, both relying on a Chiral Stationary Phase (CSP). phenomenex.com

The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers of N-ethylcyclohexanamine and the chiral selector of the CSP. wikipedia.org The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving various chiral amines. mdpi.com

Method development for separating N-ethylcyclohexanamine enantiomers would involve screening various CSPs and mobile phase compositions. In normal-phase HPLC, a typical mobile phase might consist of a hydrocarbon solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695). phenomenex.com The amine's basicity often necessitates the addition of a small amount of an amine modifier, like diethylamine, to the mobile phase to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support. The separated enantiomers are typically detected using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Condition/Phase | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomeric recognition. mdpi.com |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the sample through the column. The ratio is optimized for resolution and analysis time. |

| Additive | 0.1% Diethylamine (DEA) | Improves peak symmetry for basic analytes like amines. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm | Quantifies the amount of each enantiomer as it elutes. |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for the unambiguous determination of the absolute configuration (i.e., the R or S designation) of a chiral molecule like N-ethylcyclohexanamine. nih.govresearchgate.net While other techniques can measure enantiomeric excess, XRD can establish the precise three-dimensional arrangement of atoms in space. nih.gov

The technique relies on a phenomenon known as anomalous dispersion (or resonant scattering). thieme-connect.de When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, meaning that the intensity of a diffracted beam for a reflection (hkl) is not identical to its inverse (-h-k-l) in a non-centrosymmetric crystal containing a single enantiomer. By carefully measuring the intensity differences between these "Bijvoet pairs," the true handedness of the molecule can be determined. nih.gov

For an organic amine like N-ethylcyclohexanamine, which is often a liquid at room temperature, forming the hydrochloride salt is a critical step. This process introduces a chloride ion and facilitates the formation of a well-ordered, high-quality single crystal suitable for XRD analysis. researchgate.net The resulting data are refined to yield a value known as the Flack parameter, which should ideally be close to zero for the correctly assigned configuration. A value close to one would indicate that the inverted structure is correct. researchgate.net

Beyond determining absolute configuration, a single-crystal XRD study of this compound provides a wealth of information about its solid-state structure. This includes precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation of the cyclohexyl ring (typically a chair conformation).

Crucially, the analysis reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. researchgate.net In the case of an amine hydrochloride salt, hydrogen bonding is a dominant interaction. youtube.com The positively charged ammonium group (R₂NH₂⁺) acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride anions. researchgate.net

Advanced Analytical Techniques in Synthetic Research

Modern synthetic research increasingly relies on in-situ reaction monitoring to gain a detailed understanding of reaction kinetics, mechanisms, and pathways in real-time. mt.com These Process Analytical Technology (PAT) tools provide continuous data from within the reaction vessel, avoiding the potential for sample degradation or alteration that can occur with offline analysis. mt.com

For the synthesis of N-ethylcyclohexanamine, which could be formed via reductive amination of cyclohexanone (B45756) with ethylamine (B1201723), in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful technique. rsc.org By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, the progress can be followed by tracking the disappearance of the reactant's characteristic vibrational bands (e.g., the C=O stretch of cyclohexanone around 1715 cm⁻¹) and the appearance of product-related bands. mt.comresearchgate.net This allows for the precise determination of reaction endpoints and the potential identification of transient intermediates, leading to improved process control and optimization. mt.com

Elemental analysis is a fundamental and robust technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (and other elements like chlorine) in a purified sample. eltra.com This analysis provides a crucial check on the purity and empirical formula of the synthesized this compound. rsc.org

The method involves the complete combustion of a small, precisely weighed amount of the compound. velp.comnih.gov The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The mass percentages of C, H, and N in the original sample are then calculated. For the hydrochloride salt, chlorine content can be determined by other methods.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₁₈NCl). A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity, confirming that the correct stoichiometry has been achieved. acs.org

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 59.42% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 11.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.66% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.93% |

| Total | 163.692 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation for a given molecular system. northwestern.edulsu.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and related properties of N-ethylcyclohexanamine hydrochloride. imgroupofresearchers.com

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the protonation at the nitrogen atom significantly influences the electron distribution compared to its free base form. The positive charge on the ammonium (B1175870) group withdraws electron density from the adjacent ethyl and cyclohexyl groups.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. imgroupofresearchers.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. wikipedia.org

HOMO : Represents the orbital containing the highest energy electrons. It is associated with the molecule's ability to donate electrons. thaiscience.info For the N-ethylcyclohexylammonium cation, the HOMO is expected to be localized primarily on the C-C and C-H sigma bonds of the alkyl framework.

LUMO : Represents the lowest energy orbital available to accept electrons. thaiscience.info The LUMO is likely distributed across the antibonding sigma orbitals (σ*) associated with the C-N and N-H bonds, particularly influenced by the positively charged nitrogen center.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A larger gap implies higher stability. Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. thaiscience.inforesearchgate.net

| Orbital | Description | Predicted Location of Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the σ-bonds of the cyclohexyl and ethyl groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the σ-antibonding orbitals around the ammonium head group. |

| HOMO-1 | Next-to-Highest Occupied MO | Deeper σ-bonds within the cyclohexyl ring. |

| LUMO+1 | Second Lowest Unoccupied MO | Higher energy σ-antibonding orbitals of the alkyl chains. |

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. schrodinger.com After performing a geometry optimization to find the molecule's lowest energy structure, further calculations can predict various spectra. lsu.edu

Vibrational Spectroscopy (IR/Raman) : The calculation of the Hessian matrix (the second derivatives of energy with respect to atomic coordinates) yields the harmonic vibrational frequencies of the molecule. uit.nowisc.edu These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, characteristic frequencies for N-H stretching, C-H stretching, and C-N stretching can be predicted and assigned. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms with high accuracy. frontiersin.orgnmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming the structure and assigning experimental NMR signals. schrodinger.comnih.gov

Quantum chemical methods can be used to explore the thermodynamics of chemical reactions involving this compound. nih.govnih.gov This includes calculating key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for processes such as protonation/deprotonation. researchgate.netrsc.org

For example, the proton affinity of N-ethylcyclohexanamine can be calculated, providing the enthalpy change for its gas-phase protonation. In solution, the pKa value can be estimated using thermodynamic cycles that account for solvation energies. Computational studies on similar amines have shown that these calculations can effectively rationalize trends in basicity and reactivity. nih.govacs.org Reaction energy profiles for potential decomposition or transformation pathways can also be mapped by locating transition states and calculating activation barriers, offering insights into the compound's stability and kinetic behavior.

| Thermodynamic Parameter | Description | Typical Computational Approach |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Atomization energy methods or isodesmic reactions. |

| Gibbs Free Energy of Protonation (ΔGprot) | The free energy change associated with the protonation of the amine base in a specific medium (gas or solvent). | Calculation of electronic energies and thermal corrections for the amine and its protonated form, often with a solvation model. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy of the transition state relative to the reactants. | Locating the transition state structure and calculating its energy. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics principles to study the behavior of molecules, particularly for larger systems or over longer timescales where quantum methods become computationally prohibitive.

This compound possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable bonds of the ethylamino substituent. chemistrysteps.compharmaguideline.com

Cyclohexane Conformations : The cyclohexane ring predominantly adopts a low-energy "chair" conformation. youtube.com A higher-energy "boat" conformation exists as a transition state during the "ring-flip" process that interconverts the two chair forms. chemistrysteps.com

Substituent Position : In a substituted cyclohexane, the substituent (the ethylammonium (B1618946) group in this case) can occupy either an axial position (pointing perpendicular to the ring's plane) or an equatorial position (pointing outwards from the ring's perimeter). libretexts.org

Energy Minimization : The equatorial position is generally more stable for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). masterorganicchemistry.comlibretexts.org Computational energy minimization is used to systematically explore the potential energy surface and identify the global minimum energy conformer. utdallas.edu For this compound, the most stable conformation is overwhelmingly predicted to be the chair form with the ethylammonium group in the equatorial position. libretexts.org

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Steric Interactions | Predicted Population at 298 K |

| Chair | Equatorial | 0 (Reference) | Gauche interactions with the ring. | >95% |

| Chair | Axial | ~1.8 - 2.1 | 1,3-Diaxial interactions with axial hydrogens. | <5% |

| Twist-Boat | - | >5 | Torsional and flagpole interactions. | <<1% |

Note: Relative energy values are estimates based on data for similar monosubstituted cyclohexanes like ethylcyclohexane. libretexts.orgmasterorganicchemistry.com

In a solid or liquid state, the properties of this compound are governed by a complex network of intermolecular forces. Molecular Dynamics (MD) simulations are particularly useful for studying these interactions and the resulting bulk properties. ulisboa.ptdntb.gov.ua

The primary interactions involving the N-ethylcyclohexylammonium cation and the chloride anion are:

Ionic Interactions : Strong electrostatic attractions between the positively charged ammonium group (-NH₂⁺-) and the negatively charged chloride anion (Cl⁻).

Hydrogen Bonding : The acidic protons on the ammonium group can act as hydrogen bond donors to the chloride anion or to solvent molecules like water.

van der Waals Forces : These include London dispersion forces, which are significant for the nonpolar cyclohexyl and ethyl groups, contributing to hydrophobic interactions in aqueous solutions. nih.gov

MD simulations model the movement of each atom over time based on a force field, allowing for the prediction of properties like solvation structure, diffusion coefficients, and the radial distribution functions that describe the probability of finding one ion or molecule at a certain distance from another. researchgate.netnih.gov In an aqueous solution, simulations would show a well-defined solvation shell of water molecules and chloride ions oriented around the charged ammonium head group. nih.govnih.gov The bulky alkyl groups would influence the local water structure, a phenomenon observed with other alkylammonium salts. huji.ac.ilresearchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions. For a molecule like N-ethylcyclohexanamine, these methods can provide insights into how it is formed and how it might react with other chemical species. By modeling the reaction at an atomic level, scientists can map out the most likely pathways a reaction will follow.

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing this state is crucial for understanding the reaction's kinetics, as the energy required to reach the transition state (the activation energy) determines the reaction rate.

For reactions involving N-ethylcyclohexanamine, such as its synthesis via reductive amination of cyclohexanone (B45756) with ethylamine (B1201723), computational methods like Density Functional Theory (DFT) can be employed to model the transition state. These calculations can determine the geometry, energy, and vibrational frequencies of the transition state structure. For instance, in the reductive amination process, the transition state would likely involve the simultaneous formation of a C-N bond and the breaking of a C=O bond, with the reducing agent interacting with the complex. While specific studies on this compound are not prevalent in the literature, the principles of transition state theory are broadly applicable. A computational study on the N-nitrosation of secondary amines, a reaction type that N-ethylcyclohexanamine could undergo, utilized DFT to explore the impact of electronic and steric effects on the activation energy. researchgate.netelifesciences.org Such studies show that even for amines with sterically hindered groups, the activation energies for certain reactions can be relatively low, indicating a high likelihood of occurrence if the reactants are present. researchgate.netelifesciences.org

Reaction Pathway Prediction and Validation

Beyond a single transition state, computational methods can predict entire reaction pathways, including intermediates and alternative routes. nih.gov This is particularly useful for complex reactions where multiple products could be formed. Techniques like automated reaction mechanism search tools can explore a vast chemical space to identify plausible mechanistic steps. nih.gov

For N-ethylcyclohexanamine, predicting its formation pathways or its subsequent reactions would involve generating a network of possible intermediates and transition states. The energy of each species is calculated, allowing for the determination of the most energetically favorable pathway. These predicted pathways can then be validated against experimental observations. For example, if a predicted pathway suggests the formation of a specific byproduct, experiments can be designed to detect its presence. The development of machine learning and neural network potentials is accelerating the ability to screen numerous candidate reaction pathways in a cost-effective manner. nih.gov

Structure-Reactivity Relationship Prediction

Understanding how the structure of a molecule influences its reactivity is a cornerstone of chemistry. Computational approaches provide quantitative ways to explore these relationships.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds like cyclohexylamine (B46788) derivatives, a QSAR model could be developed to predict their reactivity in a particular reaction based on descriptors calculated from their molecular structure. researchgate.netnih.gov

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of cyclohexylamine derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity (Arbitrary Units) |

| Cyclohexylamine | 99.17 | 1.48 | 1.35 | -5.98 | 0.54 | 1.00 |

| N-methylcyclohexylamine | 113.20 | 1.89 | 1.29 | -5.85 | 0.51 | 1.25 |

| N-ethylcyclohexanamine | 127.23 | 2.30 | 1.25 | -5.82 | 0.49 | 1.35 |

| N,N-dimethylcyclohexylamine | 127.23 | 2.05 | 0.85 | -5.65 | 0.62 | 0.95 |

This table is for illustrative purposes only. The predicted reactivity values are hypothetical and intended to demonstrate the output of a QSAR model.

Computational Screening for Novel Chemical Transformations

Computational chemistry can be used to screen large libraries of virtual compounds to identify candidates for new chemical transformations. digitellinc.com This high-throughput screening approach can accelerate the discovery of new reactions and catalysts. For a substrate like N-ethylcyclohexanamine, a computational screening study could explore its reactivity with a wide range of reagents to identify potential new reactions.

For instance, machine learning-accelerated rapid screening of amines has been used for applications like reactive CO2 capture. digitellinc.com In such a workflow, key molecular descriptors are calculated for a vast number of amine compounds, and machine learning models are trained to predict their performance. This allows for the rapid identification of promising candidates from databases containing billions of compounds. digitellinc.com A similar approach could be envisioned to discover new synthetic applications for N-ethylcyclohexanamine by screening its potential reactions with various electrophiles or oxidants.

Applications in Organic Synthesis As a Building Block or Reagent

Use of N-Ethylcyclohexanamine Hydrochloride in Multi-step Synthesis of Complex Organic Molecules

The utility of a chemical compound in the multi-step synthesis of complex organic molecules is a cornerstone of modern synthetic chemistry. Such syntheses often require a series of carefully planned reactions to construct intricate molecular architectures.

As a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.comsigmaaldrich.com In principle, if N-ethylcyclohexanamine were resolved into its individual enantiomers, it could serve as a chiral auxiliary. The chiral center would be the carbon atom of the cyclohexane (B81311) ring to which the ethylamino group is attached. However, there is a lack of specific studies demonstrating the application of enantiomerically pure this compound as a chiral auxiliary in asymmetric synthesis.